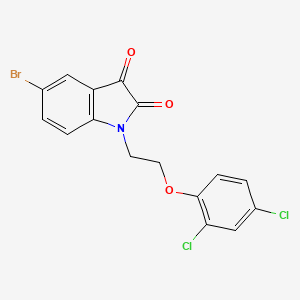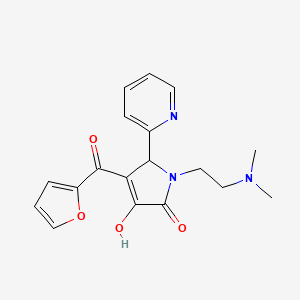
N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has a pyridine ring, another common structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the piperidine and pyridine rings, as well as the cyclopentyl group and the carboxamide moiety. These groups could affect the compound’s conformation, stability, and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The piperidine and pyridine rings, for instance, could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be affected by the presence of the piperidine and pyridine rings, as well as the cyclopentyl group and the carboxamide moiety .Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Molecules in Synthesis and Drug Development
Heterocyclic N-oxide molecules, including pyridine derivatives, play a crucial role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds are involved in forming metal complexes, designing catalysts, and showing potential in medicinal applications with anticancer, antibacterial, and anti-inflammatory activities. The significance of heterocyclic N-oxide derivatives, especially those synthesized from pyridine, in various scientific applications highlights the potential research applications of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide in these areas (Li et al., 2019).
Piperazine and Its Analogues in Anti-mycobacterial Activity
Piperazine, a core structure found in many medicinal compounds, including potentially N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, is significant in developing treatments against Mycobacterium tuberculosis. Compounds based on piperazine have shown potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis, indicating the importance of such structures in researching new anti-mycobacterial agents (Girase et al., 2020).
Role in Water Treatment and Desalination
Semi-aromatic polyamide thin-film composite membranes, prepared via interfacial polymerization involving amines and acid chloride monomers, are crucial for water treatment and desalination. The structural elements related to N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, especially involving piperidine and pyridine functionalities, could be relevant in designing novel membranes for reverse osmosis (RO) and nanofiltration (NF), suggesting potential research applications in environmental science and engineering (Gohil & Ray, 2017).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyridine part of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, is widely used in designing kinase inhibitors for therapeutic applications. This versatility is due to the ability of pyrazolo[3,4-b]pyridine to interact with kinases in multiple binding modes, suggesting that compounds incorporating pyridine structures could have significant applications in drug discovery and development (Wenglowsky, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(18-13-4-1-2-5-13)19-11-3-6-15(12-19)21-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOWYBWYUUDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2626014.png)

![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2626018.png)




![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)
